molecular formula C4H4ClN3O2 B587073 5-Chloro-1-methyl-4-nitroimidazole-13C4 CAS No. 1391052-79-1

5-Chloro-1-methyl-4-nitroimidazole-13C4

Cat. No.: B587073
CAS No.: 1391052-79-1
M. Wt: 165.514
InChI Key: OSJUNMSWBBOTQU-JCDJMFQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1-methyl-4-nitroimidazole-13C4 is a derivative of 4-nitroimidazole, characterized by the presence of a chlorine atom at the 5-position, a methyl group at the 1-position, and a nitro group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-methyl-4-nitroimidazole-13C4 typically involves the nitration of 1-methyl-5-chloroimidazole. The process begins with the addition of 1-methyl-5-chloroimidazole to a reaction vessel, followed by the careful addition of nitric acid under cooling conditions. Sulfuric acid is then added dropwise while maintaining the temperature at around 100°C. After the reaction is complete, the mixture is cooled, and the product is precipitated by adding ice water. The precipitate is filtered and dried to obtain this compound with a yield of approximately 86% .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-methyl-4-nitroimidazole-13C4 undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of 5-chloro-1-methyl-4-aminoimidazole.

    Substitution: Formation of various substituted imidazoles depending on the nucleophile used.

Scientific Research Applications

5-Chloro-1-methyl-4-nitroimidazole-13C4 has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a radiosensitizer in cancer treatment.

    Medicine: Studied for its potential use in the development of new pharmaceuticals.

    Industry: Used in the synthesis of other chemical compounds and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Chloro-1-methyl-4-nitroimidazole-13C4 involves its interaction with biological molecules. As a radiosensitizer, it enhances the effects of radiation therapy by increasing the sensitivity of cancer cells to radiation. This is achieved through the formation of reactive oxygen species (ROS) that cause damage to cellular components, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1-methylimidazole
  • 4-Nitroimidazole
  • 5-Methyl-4-nitroimidazole
  • 2-Methyl-4(5)-nitroimidazole

Uniqueness

5-Chloro-1-methyl-4-nitroimidazole-13C4 is unique due to its combination of a chlorine atom, a methyl group, and a nitro group, which imparts distinct chemical properties. This makes it particularly useful in applications requiring specific reactivity and stability.

Properties

IUPAC Name

5-chloro-1-(113C)methyl-4-nitro(2,4,5-13C3)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O2/c1-7-2-6-4(3(7)5)8(9)10/h2H,1H3/i1+1,2+1,3+1,4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJUNMSWBBOTQU-JCDJMFQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]N1[13CH]=N[13C](=[13C]1Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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